2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, a pyridine ring, and a benzodioxin moiety
Scientific Research Applications
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes, receptors, and pathogens.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases like cancer, infectious diseases, or neurological disorders. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique structure may impart desirable characteristics to these materials.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in medicinal chemistry, material science, and as high energy molecules .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been shown to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives can act as functionally selective agonists with antagonist properties in certain receptor assays . This suggests that the compound might interact with its targets by binding to them and modulating their activity.
Biochemical Pathways
1,3,4-oxadiazole hybrids have been shown to target various enzymes and proteins involved in cancer cell proliferation . This suggests that the compound might affect pathways related to cell growth and division.
Pharmacokinetics
For instance, the presence of the 1,2,4-oxadiazole fragment in the molecule can improve the stability of the molecule .
Preparation Methods
The synthesis of 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve the coupling of the oxadiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction using a suitable cyclopropylating agent.
Formation of the benzodioxin moiety: This step may involve the cyclization of a suitable diol with a dihalide under basic conditions.
Final coupling: The final step involves the coupling of the benzodioxin intermediate with the oxadiazole-pyridine intermediate using a suitable coupling reagent, such as a carbodiimide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions under suitable conditions, leading to the formation of new ring systems.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features, such as:
This compound analogs: These compounds may have slight modifications in their structure, such as different substituents on the oxadiazole or pyridine rings.
Other oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents or additional functional groups.
Other pyridine derivatives: Compounds with the pyridine ring but different substituents or additional functional groups.
Other benzodioxin derivatives: Compounds with the benzodioxin moiety but different substituents or additional functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which may impart unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-17(22-14-4-5-15-16(9-14)27-8-7-26-15)11-29-18-6-3-13(10-21-18)20-23-19(24-28-20)12-1-2-12/h3-6,9-10,12H,1-2,7-8,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIKFXVSKTVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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